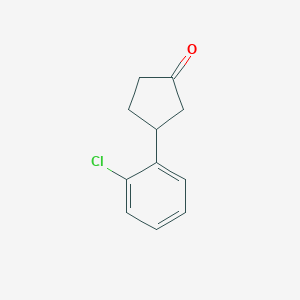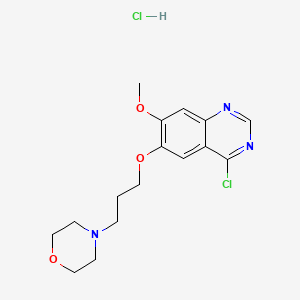
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C16H20ClN3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinazoline moiety linked to a morpholine ring through a propyl chain.
Preparation Methods
The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the reaction of appropriate starting materials to form the quinazoline ring system.
Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the quinazoline ring.
Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Formation of the morpholine ring: The morpholine ring is synthesized and attached to the propyl chain through an ether linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ether linkage.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Scientific Research Applications
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(3-((4-Chloro-6-methoxyquinazolin-7-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-ethoxyquinazolin-6-yl)oxy)propyl)morpholine
- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)butyl)morpholine
These compounds share structural similarities but may differ in their substituents or the length of the propyl chain. The unique combination of substituents and the specific arrangement of functional groups in this compound contribute to its distinct properties and applications.
Properties
Molecular Formula |
C16H21Cl2N3O3 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O3.ClH/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20;/h9-11H,2-8H2,1H3;1H |
InChI Key |
CLVHSEBJJMGMJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


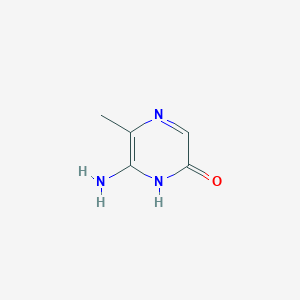
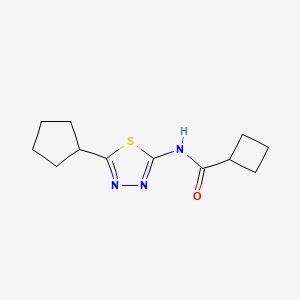
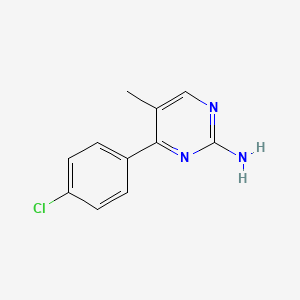
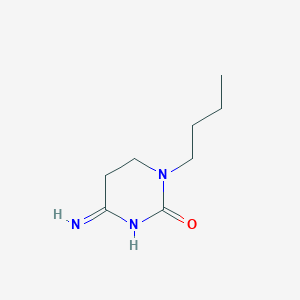

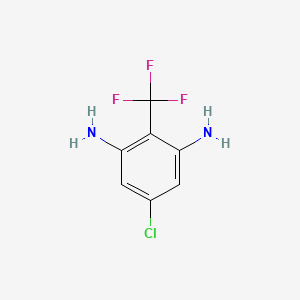
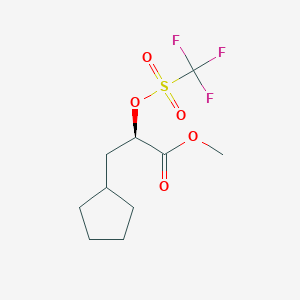
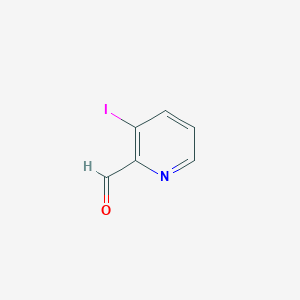
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)

